2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide
Description
Properties
IUPAC Name |
2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-3-9-19-15(22)11-20-13-8-10-26-16(13)17(23)21(18(20)24)12-6-4-5-7-14(12)25-2/h4-8,10H,3,9,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREYFQMUJNYVEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to inhibit dihydrofolate reductase (dhfr), which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
It can be inferred from similar compounds that it might interact with its targets, such as dhfr, leading to inhibition of the enzyme’s activity. This inhibition could result in the disruption of DNA replication, thereby affecting the growth and proliferation of cells.
Biochemical Pathways
The compound, by potentially inhibiting DHFR, affects the folate pathway. This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication. By inhibiting this pathway, the compound can disrupt DNA replication, leading to cell growth inhibition.
Pharmacokinetics
Result of Action
The potential inhibition of DHFR by this compound could lead to the disruption of DNA replication. This disruption could result in the inhibition of cell growth and proliferation, which could be beneficial in the treatment of conditions characterized by rapid cell growth, such as cancer.
Biological Activity
The compound 2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide is a member of the thienopyrimidine class, characterized by a complex structure that includes a methoxyphenyl substituent and an acetamide functional group. This unique configuration suggests potential biological activity that warrants investigation.
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.43 g/mol
This compound's thieno[3,2-d]pyrimidine core is known for its versatility in medicinal chemistry, often serving as a scaffold for various pharmacological agents. The presence of the methoxy group enhances its chemical reactivity and biological potential.
The biological activity of this compound is likely linked to its interaction with specific molecular targets, which may include:
- Enzymatic inhibition
- Receptor modulation
These interactions could influence pathways involved in various diseases, including cancer and inflammatory conditions. Current research is focused on elucidating these mechanisms to better understand the therapeutic potential of this compound.
In Vitro Studies
Several studies have been conducted to assess the biological activity of this compound. Key findings include:
- Anticancer Activity : Preliminary results indicate that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in various tumor models.
- Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory pathways, suggesting utility in treating conditions like rheumatoid arthritis.
In Vivo Studies
Animal models have been utilized to further explore the pharmacological properties of this compound:
- Efficacy in Tumor Models : In vivo studies demonstrated that treatment with this compound resulted in significant tumor reduction in xenograft models.
- Safety Profile : Toxicological assessments indicated that the compound has a favorable safety profile at therapeutic doses.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound.
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Compound A | C18H19N3O4S | Anticancer |
| Compound B | C19H21N3O4S | Anti-inflammatory |
| Compound C | C25H25N3O4S | Antimicrobial |
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine exhibited significant inhibition of cancer cell growth. The specific derivative containing the methoxyphenyl group showed enhanced potency compared to others.
- Case Study 2 : Research conducted on inflammatory models revealed that compounds similar to this compound effectively reduced pro-inflammatory cytokines.
Scientific Research Applications
Pharmacological Applications
The applications of this compound span various fields in medicinal chemistry and pharmacology:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:
- A study demonstrated that derivatives of thienopyrimidine compounds inhibited the proliferation of cancer cell lines such as breast and lung cancer cells. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction.
Antimicrobial Properties
The compound has shown potential as an antimicrobial agent:
- Preliminary studies suggest that it exhibits activity against common pathogens like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds were around 256 µg/mL, indicating promising antimicrobial effects.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes:
- Enzymatic assays have indicated that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases such as Alzheimer's. This suggests potential applications in treating cognitive disorders.
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Study : A recent investigation utilized xenograft models to assess the tumor growth inhibition capabilities of thienopyrimidine derivatives similar to this compound. Results showed a significant reduction in tumor size compared to control groups.
- Antimicrobial Effects : In vitro studies revealed that this compound exhibited broad-spectrum antimicrobial activity against multiple strains of bacteria and fungi, suggesting its potential as a therapeutic agent in infectious diseases.
Q & A
Q. What are the key synthetic routes and characterization methods for this compound?
The synthesis typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amidation. For example:
- Step 1 : Formation of the thieno[3,2-d]pyrimidine core via cyclization under reflux with acetic anhydride .
- Step 2 : Introduction of the 2-methoxyphenyl group using coupling reagents like DCC (dicyclohexylcarbodiimide) in DMF .
- Step 3 : Propylacetamide side-chain incorporation via nucleophilic acyl substitution . Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .
Q. How do structural features influence its biological activity?
The compound’s activity is attributed to:
- Thieno[3,2-d]pyrimidine core : Provides planar rigidity for target binding (e.g., kinase inhibition) .
- 2-Methoxyphenyl substituent : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
- N-propylacetamide side chain : Modulates solubility and membrane permeability . Comparative studies with analogs (e.g., 4-chlorobenzyl derivatives) show reduced activity when substituents alter electronic or steric properties .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and yield?
Methodological approaches :
- Design of Experiments (DOE) : Screen reaction parameters (temperature, solvent polarity, catalyst loading) to maximize yield. For instance, replacing ethanol with acetonitrile improves cyclization efficiency by 20% .
- Flow chemistry : Continuous processing reduces side reactions (e.g., hydrolysis of the dioxo group) .
- In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .
Q. How can contradictions in reported biological data be resolved?
Case example : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in similar assays):
- Orthogonal assays : Validate activity using SPR (Surface Plasmon Resonance) and thermal shift assays to confirm target engagement .
- Meta-analysis : Compare solvent effects (DMSO vs. PBS) and cell-line specificity (HEK293 vs. HeLa) .
- Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl groups) to isolate steric vs. electronic contributions .
Q. What strategies validate target specificity in complex biological systems?
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pulldown with biotinylated analogs) to identify off-target interactions .
- Knockout models : CRISPR-Cas9-mediated gene silencing of putative targets (e.g., EGFR or PI3K) to confirm mechanism .
- Molecular dynamics simulations : Predict binding stability and residence time in ATP-binding pockets .
Key Methodological Recommendations
- Synthetic challenges : Address hydrolysis of the dioxo group by using anhydrous conditions and molecular sieves .
- Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate cytotoxicity in parallel .
- Data reporting : Disclose solvent purity, cell passage numbers, and assay replicates to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
